ALPHA1-ANTICHYMOTRYPSIN, HUMAN
Description
Overview of Serpin Superfamily and SERPINA3 Classification
Alpha-1-antichymotrypsin (ACT) is a protein that in humans is encoded by the SERPINA3 gene. wikipedia.org It belongs to the serpin superfamily, the largest and most diverse family of protease inhibitors. researchgate.netnih.gov Serpins are characterized by their unique mechanism of action, which involves a significant conformational change to inhibit target proteases, acting as a "suicide-substrate". researchgate.net
SERPINA3 is classified as a clade A serpin, a group that includes other prominent protease inhibitors like alpha-1-antitrypsin. nih.gov This protein is an alpha-1 globulin glycoprotein (B1211001) and functions as an inhibitor of serine proteases. scrippslabs.commybiosource.com The SERPINA3 gene is located on chromosome 14 in a cluster with other serpin genes. genecards.orgresearchgate.net
Table 1: Gene and Protein Characteristics of Human Alpha-1-Antichymotrypsin
| Characteristic | Description |
| Gene Name | SERPINA3 (Serpin Family A Member 3) genecards.org |
| Aliases | AACT, ACT, GIG24, GIG25 wikipedia.orggenecards.org |
| Chromosomal Location | 14q32.13 wikipedia.orgresearchgate.netnih.gov |
| Protein Name | Alpha-1-antichymotrypsin uniprot.org |
| Superfamily | Serpin wikipedia.orgmybiosource.com |
| Molecular Weight | Approximately 47-66 kDa, depending on glycosylation researchgate.netresearchgate.net |
| Primary Function | Serine protease inhibitor mybiosource.comuniprot.org |
Historical Context of Alpha-1-Antichymotrypsin Research
The study of serpins began with the discovery of alpha-1-antitrypsin (AAT) deficiency in the early 1960s by Laurell and Eriksson, which linked this genetic disorder to an increased risk of emphysema and liver disease. nih.govnih.govtandfonline.commedscape.com This discovery spurred intensive investigation into the role of protease inhibitors in health and disease. nih.gov While much of the initial focus was on AAT (encoded by SERPINA1), research gradually expanded to other members of the serpin superfamily, including alpha-1-antichymotrypsin (SERPINA3).
Initially identified as an acute-phase protein, meaning its levels in the blood increase significantly during inflammation, ACT was primarily studied for its role in inhibiting proteases like cathepsin G and mast cell chymase. wikipedia.orgnih.gov A significant turning point in ACT research was its identification as a component of amyloid plaques in Alzheimer's disease, which broadened the scope of investigation beyond its classical role as a protease inhibitor. nih.govmybiosource.com
Scope of Current Research Directions in SERPINA3 Biology and Pathogenesis
Current research on SERPINA3 is multifaceted, exploring its involvement in a wide array of physiological and pathological processes. A major area of focus remains its role in neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov Studies are investigating how SERPINA3 influences the formation of amyloid fibrils and its potential as a biomarker or therapeutic target. nih.govnih.gov
Beyond neurodegeneration, research is actively exploring the role of SERPINA3 in various cancers. nih.govdovepress.com Studies have shown that its expression is altered in several malignancies, including glioma, melanoma, and breast cancer, where it may influence tumor progression, invasion, and metastasis. nih.govnih.govdovepress.com
The involvement of SERPINA3 in inflammatory and metabolic conditions is another key research area. Its role as an acute-phase reactant is well-established, and investigations are ongoing to understand its specific contributions to inflammatory diseases like chronic obstructive pulmonary disease (COPD) and cardiovascular diseases. wikipedia.orgfrontiersin.org Recent studies have also implicated SERPINA3 in the pathogenesis of diabetes-related cognitive impairment and other metabolic disorders. mdpi.comresearchgate.net
Furthermore, researchers are delving into the molecular mechanisms that regulate SERPINA3 gene expression and the functional consequences of its genetic variations. researchgate.netnih.gov This includes identifying transcription factors and signaling pathways that control its production and how polymorphisms in the SERPINA3 gene may predispose individuals to certain diseases. researchgate.netnih.gov
Table 2: Key Research Areas for SERPINA3
| Research Area | Focus of Investigation | Associated Conditions |
| Neurodegeneration | Role in amyloid plaque formation, neuroinflammation. researchgate.netnih.gov | Alzheimer's disease, Parkinson's disease. wikipedia.orgnih.gov |
| Oncology | Influence on tumor growth, invasion, and metastasis. nih.govdovepress.com | Glioma, melanoma, breast cancer, lung cancer. nih.govdovepress.com |
| Inflammation | Regulation of inflammatory responses, protease inhibition. wikipedia.orgfrontiersin.org | Chronic Obstructive Pulmonary Disease (COPD), heart failure. nih.govnih.gov |
| Metabolic Disease | Involvement in glucose homeostasis and lipid metabolism. mdpi.com | Diabetes-related cognitive impairment. mdpi.comresearchgate.net |
| Genetics & Regulation | Gene expression, polymorphisms, and disease susceptibility. researchgate.netnih.gov | Various complex disorders. researchgate.net |
Properties
CAS No. |
141176-92-3 |
|---|---|
Molecular Formula |
C9H18OS |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Human Alpha 1 Antichymotrypsin
The SERPINA3 Gene Locus and Transcriptional Regulation
The expression of Alpha-1-antichymotrypsin is tightly controlled at the genetic level, involving a specific chromosomal location and a complex interplay of regulatory elements and signaling molecules.
Chromosomal Localization and Genomic Organization
The SERPINA3 gene, also known as AACT or ACT, is situated on the long arm of human chromosome 14, specifically in the 14q32.13 region mdpi.comresearchgate.net. This locus is part of a larger cluster of serpin genes, indicating a shared evolutionary origin and potentially coordinated regulation researchgate.net. The SERPINA3 gene itself spans approximately 11.5 kilobases and is composed of five exons that are transcribed into at least three different messenger RNA (mRNA) variants mdpi.com. These transcripts, however, all share the same 1271 nucleotide coding sequence, which is translated into the 423-amino acid Alpha-1-antichymotrypsin protein mdpi.com. The genomic organization of SERPINA3 is consistent with that of class 2 serpin genes, featuring four coding exons and one untranslated exon nih.gov.
| Gene Feature | Description |
| Gene Symbol | SERPINA3 |
| Alternative Names | AACT, ACT |
| Chromosomal Location | 14q32.13 mdpi.comresearchgate.net |
| Gene Size | ~11.5 kbp mdpi.com |
| Number of Exons | 5 mdpi.com |
| Coding Sequence Length | 1271 nt mdpi.com |
| Protein Length | 423 amino acids mdpi.com |
Promoter Regions and Regulatory Elements of SERPINA3 Expression
The transcriptional control of the SERPINA3 gene is governed by its promoter and enhancer regions, which contain binding sites for a variety of transcription factors. These regulatory elements are critical for mediating the gene's response to different physiological and pathological stimuli. Among the identified transcription factor binding sites are those for nuclear factor kappa B (NF-κB), signal transducer and activator of transcription (STAT), and activator protein-1 (AP1) nih.gov. Additionally, binding sites for nuclear factor-1-X (NFIX), the nuclear orphan receptor Nur77, SP1, MZF1, and ZBTB7B have been identified, highlighting the multifaceted regulation of SERPINA3 expression nih.govdoi.orgnih.gov. The presence of these diverse regulatory elements provides the structural basis for the rapid and robust induction of SERPINA3 in response to inflammatory signals nih.gov.
| Regulatory Element/Transcription Factor | Function in SERPINA3 Regulation |
| NF-κB | Binds to the promoter region, involved in inflammatory response nih.gov. |
| STAT | Binds to the promoter, mediates cytokine signaling nih.gov. |
| AP1 | Binds to the promoter region, involved in cellular response to stress nih.gov. |
| NFIX | Binds to the promoter region nih.gov. |
| Nur77 | Binds to the promoter region nih.gov. |
| SP1 | Transcriptionally activates the SERPINA3 promoter doi.orgnih.gov. |
| MZF1 | Transcriptionally activates the SERPINA3 promoter doi.orgnih.gov. |
| ZBTB7B | Transcriptionally activates the SERPINA3 promoter doi.orgnih.gov. |
Inducers and Modulators of SERPINA3 Gene Expression
The expression of the SERPINA3 gene is influenced by a variety of signaling molecules and cellular stressors. As an acute-phase inflammatory protein, its expression is significantly upregulated by pro-inflammatory cytokines. Interleukin 1 (IL-1) and Interleukin 6 (IL-6) are major inducers, primarily acting through the STAT3 signaling pathway mdpi.comnih.gov. Oncostatin M is another cytokine known to stimulate SERPINA3 expression nih.govnih.gov. Beyond cytokine signaling, reactive oxygen species (ROS) have been shown to modulate the transcriptional activity of SERPINA3 by activating the PI3Kδ pathway mdpi.comnih.gov. Hormonal regulation also plays a role, as estrogens can induce the overexpression of SERPINA3 nih.gov. Furthermore, hypoxia has been demonstrated to induce SERPINA3 expression, potentially through the indirect action of hypoxia-inducible factor 1α (HIF1α) oup.com.
| Inducer/Modulator | Mechanism of Action |
| Interleukin 1 (IL-1) | Cytokine that stimulates SERPINA3 expression via the STAT3 pathway mdpi.comnih.gov. |
| Interleukin 6 (IL-6) | Cytokine that stimulates SERPINA3 expression via the STAT3 pathway mdpi.comnih.gov. |
| Oncostatin M | Cytokine that induces SERPINA3 expression nih.govnih.gov. |
| Reactive Oxygen Species (ROS) | Modulates transcriptional activity through the PI3Kδ pathway mdpi.comnih.gov. |
| Estrogens | Can induce overexpression of SERPINA3 nih.gov. |
| Hypoxia | Induces SERPINA3 expression, possibly mediated by HIF1α oup.com. |
Genetic Polymorphisms and Allelic Variants of SERPINA3
Genetic variation within the SERPINA3 gene contributes to individual differences in Alpha-1-antichymotrypsin levels and activity, and has been associated with susceptibility to various diseases.
Identification of Single Nucleotide Polymorphisms (SNPs) and Haplotypes
Several single nucleotide polymorphisms (SNPs) have been identified within the SERPINA3 gene. One of the most studied is rs1884082, a G/T polymorphism located in the promoter region of the gene oup.com. Another notable SNP is rs4934, which is found in the second exon doi.orgnih.govoup.com. The combination of these and other SNPs on the same chromosome creates different haplotypes, which can be inherited together. While some studies have investigated SERPINA3 haplotypes, no significant associations were identified in the context of chronic obstructive pulmonary disease nih.gov.
| SNP Identifier | Location in SERPINA3 Gene | Allelic Variation |
| rs1884082 | Promoter region oup.com | G/T oup.com |
| rs4934 | Exon 2 doi.orgnih.govoup.com | A/G |
| c.918-1G>C | Splice acceptor site | G>C oulu.fi |
Functional Impact of SERPINA3 Genetic Variation on Protein Expression and Activity
Genetic variations in the SERPINA3 gene can have a direct impact on the expression and function of the Alpha-1-antichymotrypsin protein. For instance, the rs1884082 SNP in the promoter region has been shown to directly correlate with basal gene expression levels in human cell lines and with plasma levels of SERPINA3 oup.com. Specifically, the T allele of rs1884082 is associated with higher basal expression of the SERPINA3 gene compared to the G allele oup.com. In luciferase assays, the T variant demonstrated significantly higher activity than the G variant oup.com. The level of induction by transcription factors such as SP1, MZF1, and ZBTB7B is also dependent on the allele at this SNP, with the T allele consistently showing higher induction levels doi.orgnih.gov. Another variant, the c.918-1G>C splice acceptor variant, has been identified as a predisposing allele for breast cancer oulu.fi. Variations in the SERPINA3 gene have also been implicated in Alzheimer's disease and have been associated with liver disease in cases of protein deficiency proteinatlas.org.
Molecular Basis of SERPINA3 Mutations (e.g., Leu55Pro)
Mutations within the SERPINA3 gene can affect the conformational stability of the alpha-1-antichymotrypsin (A1AC) protein, potentially leading to a group of diseases known as serpinopathies imrpress.com. The unique structure of serpins, which relies on a conformational change to inhibit target proteases, makes them susceptible to polymerization and intracellular aggregation if their structure is destabilized by mutations imrpress.com.
A notable familial mutation in SERPINA3 is the Leu55Pro (L55P) variant. This mutation results in a deficiency of A1AC and has been identified in rare cases of lung and liver disease, including chronic obstructive pulmonary disease (COPD) imrpress.com. The substitution of leucine with proline at position 55 occurs within a key structural region. Crystal structure analysis of the Leu55 mutant has revealed that it facilitates the formation of an intermediate, partially inserted reactive center loop (RCL) structure known as the delta form, which is prone to polymerization imrpress.com. This structural instability and tendency to form polymers are central to the pathology associated with the Leu55Pro mutation.
Table 1: Molecular Consequences of the Leu55Pro Mutation in SERPINA3
| Feature | Description | Reference |
|---|---|---|
| Mutation | Substitution of Leucine (Leu) with Proline (Pro) at amino acid position 55. | imrpress.com |
| Structural Impact | Destabilizes the protein structure, promoting the formation of a readily polymerized delta-form intermediate. | imrpress.com |
| Functional Outcome | Leads to a deficiency state of alpha-1-antichymotrypsin. | imrpress.com |
| Associated Pathology | Linked to familial partial deficiency states presenting with lung and liver disease symptoms, such as COPD. | imrpress.com |
Post-Transcriptional and Translational Regulation of Human Alpha-1-Antichymotrypsin
The expression of alpha-1-antichymotrypsin is regulated not only at the transcriptional level but also through complex post-transcriptional and translational mechanisms. These processes fine-tune the amount of functional protein produced from its mRNA transcript.
mRNA Stability and Translational Efficiency
The stability of the SERPINA3 mRNA is a critical control point for its expression. The half-life of the mRNA can be modulated by various factors, including RNA-binding proteins. One such regulator is the BUD13 homolog (BUD13) protein. The circular RNA, circSERPINA3, can recruit BUD13, which then binds to the SERPINA3 mRNA mdpi.comnih.gov. This interaction enhances the stability of the SERPINA3 mRNA. Experimental knockdown of BUD13 has been shown to significantly shorten the half-life of the SERPINA3 mRNA, demonstrating its key role in maintaining mRNA integrity nih.gov.
Interestingly, in certain contexts like hepatocellular carcinoma (HCC), high levels of SERPINA3 protein have been observed even when SERPINA3 mRNA levels are comparatively low nih.gov. This discrepancy suggests that the regulation of SERPINA3 activity is determined more by the protein level, which is influenced by post-transcriptional mechanisms like mRNA stability and translational control, rather than solely by the rate of transcription nih.gov.
Role of MicroRNAs and Non-coding RNAs in SERPINA3 Regulation
Non-coding RNAs (ncRNAs), which are not translated into proteins, play a significant role in regulating gene expression at the post-transcriptional level nih.gov. This class of RNAs includes microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), all of which have been implicated in the regulation of SERPINA3.
MicroRNAs (miRNAs) are short ncRNAs that typically bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified as regulators of SERPINA3.
miR-137 : This microRNA has been confirmed to inhibit the expression of SERPINA3 nih.gov.
miR-296-5p : Predicted to be a potential regulator of SERPINA3 mRNA nih.govresearchgate.net.
miR-653-5p : This miRNA is involved in a regulatory network with circSERPINA3 mdpi.comnih.gov.
Long Non-coding RNAs (lncRNAs) are ncRNAs longer than 200 nucleotides. They can act as competing endogenous RNAs (ceRNAs) or "sponges" for miRNAs, thereby preventing the miRNA from binding to its target mRNA.
LncRNA GAS5 : This lncRNA can regulate SERPINA3 indirectly. It acts as a ceRNA for miR-137, and by sequestering miR-137, it prevents the inhibition of SERPINA3 expression nih.govresearchgate.net.
Circular RNAs (circRNAs) are a class of ncRNAs that form a covalently closed continuous loop.
circSERPINA3 : This circular RNA, which arises from the SERPINA3 gene, has a multifaceted role in regulating its parent gene's expression. It can function as a miRNA sponge, competitively binding to miR-653-5p mdpi.comnih.gov. Furthermore, circSERPINA3 can reduce the half-life of the SERPINA3 mRNA by competitively binding the RNA-binding protein BUD13 mdpi.com. This action blocks the interaction between BUD13 and the SERPINA3 mRNA, leading to decreased mRNA stability mdpi.com.
Table 2: Non-coding RNAs Involved in SERPINA3 Regulation
| Non-coding RNA | Type | Mechanism of Action | Effect on SERPINA3 Expression | Reference |
|---|---|---|---|---|
| miR-137 | miRNA | Directly binds to and inhibits SERPINA3 mRNA. | Inhibition | nih.gov |
| miR-296-5p | miRNA | Predicted to target SERPINA3 mRNA. | Inhibition (Predicted) | nih.govresearchgate.net |
| miR-653-5p | miRNA | Targeted by circSERPINA3. | Inhibition | mdpi.comnih.gov |
| LncRNA GAS5 | lncRNA | Acts as a competing endogenous RNA (ceRNA) for miR-137. | Upregulation (Indirect) | nih.govresearchgate.net |
| circSERPINA3 | circRNA | Acts as a sponge for miR-653-5p; Competitively binds BUD13 to decrease SERPINA3 mRNA stability. | Downregulation | mdpi.comnih.gov |
Biochemical and Structural Determinants of Human Alpha 1 Antichymotrypsin Function
Biosynthesis and Secretion Pathways of SERPINA3
Cellular Sites of Synthesis and Secretion
Alpha-1-antichymotrypsin is primarily synthesized and secreted by hepatocytes in the liver, which are the main source of circulating SERPINA3. nih.govnih.gov Following its production in the liver, it is secreted into the bloodstream. nih.gov However, its synthesis is not limited to the liver. Various other cell types are known to produce SERPINA3, contributing to its local concentrations and functions in different tissues. These include:
Monocytes and Macrophages: These immune cells are capable of synthesizing SERPINA3, particularly in the context of inflammation. mdpi.comnih.gov
Epithelial Cells: A range of epithelial cells have been identified as sources of SERPINA3. This includes cells in the lungs, breast, and skin, where its production can be stimulated by inflammatory mediators. nih.gov Alveolar epithelial cells, for instance, can secrete the inhibitor, contributing to the antiprotease shield in the lungs. nih.gov Furthermore, the prostate epithelium also produces SERPINA3. lu.se
The expression of SERPINA3 in these various cell types highlights its role as an acute-phase protein, with its synthesis being upregulated in response to inflammation and tissue injury. nih.gov
Intracellular Trafficking and Secretory Mechanisms
As a secretory protein, SERPINA3 follows the classical secretory pathway. The process begins with its synthesis on ribosomes and translocation into the rough endoplasmic reticulum (ER). nih.gov Within the ER, the protein undergoes proper folding and post-translational modifications. From the ER, SERPINA3 is transported to the Golgi apparatus for further processing and packaging into secretory vesicles. nih.gov These vesicles then move to the cell surface and fuse with the plasma membrane, releasing SERPINA3 into the extracellular space. nih.gov
While this represents the primary pathway, there is evidence suggesting the potential for non-classical secretion routes. For instance, in lung endothelial cells, inhibition of the classical Golgi-dependent pathway has been observed to promote a non-classical secretion of alpha-1 antitrypsin (a related serpin) associated with the release of microparticles. nih.gov
Reactive Center Loop (RCL) Dynamics and Protease Interaction Mechanism
The inhibitory function of SERPINA3 is mediated by a unique and highly regulated mechanism centered around its reactive center loop (RCL). This exposed loop acts as a "bait" for target serine proteases. nih.gov
Conformational Changes Upon Protease Inhibition
The interaction between SERPINA3 and a target protease initiates a dramatic and irreversible conformational change, often referred to as the "stressed to relaxed" (S to R) transition. wikipedia.org Upon cleavage of the RCL by the protease, the N-terminal portion of the cleaved loop rapidly inserts into the main body of the serpin molecule, specifically into a β-sheet. frontiersin.org This insertion drags the covalently attached protease to the opposite pole of the serpin, distorting the protease's active site and rendering it inactive. frontiersin.org This results in a stable, inactive serpin-protease complex. frontiersin.org
Specificity of SERPINA3 for Target Serine Proteases
The amino acid sequence of the RCL is the primary determinant of the serpin's specificity for its target proteases. nih.gov SERPINA3 is known to inhibit a specific set of chymotrypsin-like serine proteases. This inhibitory mechanism is often described as a "suicide" or "bait-and-trap" mechanism, where the serpin is consumed in the process of inhibiting its target. nih.govfrontiersin.org
| Target Protease | Biological Context |
| Chymotrypsin (B1334515) | A digestive enzyme produced in the pancreas. |
| Cathepsin G | A protease found in the azurophilic granules of neutrophils, involved in inflammation and immune responses. nih.govuniprot.org |
| Chymase | A protease stored in the secretory granules of mast cells, implicated in inflammatory and fibrotic processes. uniprot.orgresearchgate.net |
| Prostate Specific Antigen (PSA) | A serine protease produced by the prostate gland. lu.se |
Formation and Clearance of SERPINA3-Protease Complexes
The interaction between SERPINA3 and its target protease results in the formation of a highly stable, covalent complex. nih.gov This complex formation effectively removes the active protease from the biological environment. These serpin-enzyme complexes are then rapidly cleared from circulation. wikipedia.org
The primary mechanism for the clearance of these complexes involves receptor-mediated endocytosis in the liver. nih.gov Key receptors implicated in this process include the LDL receptor-related protein 1 (LRP1) and the serpin-enzyme complex (SEC) receptor. nih.govnih.gov Upon binding to these receptors on the surface of hepatocytes, the SERPINA3-protease complexes are internalized and subsequently degraded within lysosomes. nih.gov This efficient clearance mechanism is crucial for preventing the accumulation of inactive complexes and maintaining homeostasis.
Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are crucial for the proper functioning of human Alpha-1-Antichymotrypsin (AACT), also known as SERPINA3. These modifications, occurring after the protein's synthesis, significantly influence its structure, stability, localization, and its roles as both a protease inhibitor and an immunomodulatory agent.
Glycosylation Patterns and Effects on SERPINA3 Activity and Immunomodulation
Alpha-1-Antichymotrypsin is a heavily glycosylated protein, with carbohydrates accounting for approximately 25% of its total molecular mass, increasing it from a nascent 46 kDa to a mature 55–66 kDa nih.gov. This glycosylation is critical to its function and is subject to significant changes, particularly during inflammatory responses.
Glycosylation Sites and Patterns: Human AACT has multiple potential N-glycosylation sites, with studies confirming that at least five asparagine residues are consistently occupied by N-linked glycans. These complex carbohydrate structures are essential for protein folding, stability against proteolysis, and solubility nih.gov.
Table 1: Confirmed N-Glycosylation Sites in Human Alpha-1-Antichymotrypsin
| Asparagine Residue | Status | Reference |
|---|---|---|
| Asn93 | Occupied | nih.gov |
| Asn106 | Occupied | nih.gov |
| Asn127 | Occupied | nih.gov |
| Asn186 | Occupied | nih.gov |
Effects on SERPINA3 Activity: The degree and nature of glycosylation have a profound impact on the biological activity of SERPINA3. The highly glycosylated form, which is the dominant fraction in blood plasma, is responsible for the protein's primary function as an inhibitor of serine proteases like cathepsin G and chymotrypsin nih.gov. In contrast, a weakly glycosylated form of SERPINA3 has been observed in the cell nucleus, where it may act as a regulator of transcription, suggesting that glycosylation patterns can dictate the protein's subcellular localization and function nih.gov.
Role in Immunomodulation: As an acute-phase protein, the concentration and glycosylation profile of SERPINA3 change dramatically during inflammation nih.govwikipedia.org. During a septic episode, for instance, AACT glycosylation is extensively remodeled, showing increased fucosylation and branching nih.gov. This remodeling is not merely a byproduct of increased protein synthesis but a regulated process, likely influenced by inflammatory cytokines nih.gov. These changes in glycan structure are believed to be a key part of the immunomodulatory function of SERPINA3. Altered glycan structures, such as the increased presentation of sialyl-Lewis X, can mediate interactions with selectins on immune cells, thereby modulating the inflammatory cascade nih.gov. This suggests that the glycan portions of AACT act as functional domains that fine-tune the immune response.
Table 2: Functional Implications of AACT Glycosylation States
| Glycosylation State | Primary Location | Key Functions |
|---|---|---|
| Highly Glycosylated | Blood Plasma | Potent inhibitor of serine proteases (e.g., cathepsin G); protection of tissues from proteolytic damage. nih.gov |
| Weakly Glycosylated | Cell Nucleus | Potential regulator of transcription; may inhibit DNA synthesis and cell proliferation. nih.gov |
| Remodeled (e.g., increased fucosylation/branching) | Blood Plasma (during inflammation) | Immunomodulation; mediates interactions with immune cells; fine-tunes the inflammatory response. nih.gov |
Other Relevant Post-Translational Modifications
Beyond glycosylation, other post-translational modifications contribute to the functional diversity of Alpha-1-Antichymotrypsin.
Oxidation: SERPINA3 is subject to oxidation, a modification that can modulate its activity, particularly in the context of oxidative stress. Research has shown that under conditions of oxidative stress, the transcriptional activity of a SERPINA3-containing complex is dependent on the oxidation of the SERPINA3 protein itself nih.govnih.gov. This suggests that oxidation is a regulatory switch that can alter SERPINA3's function from a circulating protease inhibitor to a modulator of gene expression within the cell, particularly in pathological states like hepatocellular carcinoma nih.gov.
Phosphorylation Induction: While direct phosphorylation of SERPINA3 is not a widely documented modification, the protein plays a significant role in inducing the phosphorylation of other proteins. In the context of Alzheimer's disease, SERPINA3, which is found associated with amyloid plaques, can induce the hyperphosphorylation of the tau protein in neurons nih.govoup.com. This effect is mediated through the activation of kinases such as c-Jun N-terminal kinase (JNK) nih.gov. This represents a critical, albeit indirect, functional implication of SERPINA3, linking inflammation to neurodegenerative processes.
Proteolytic Cleavage: As a serpin, the fundamental mechanism of action for SERPINA3 involves proteolytic cleavage. When SERPINA3 inhibits a target protease, its reactive center loop (RCL) is cleaved nih.gov. This cleavage triggers a massive and irreversible conformational change that traps the protease in an inactive complex wikipedia.org. This process effectively renders the SERPINA3 molecule a single-use inhibitor and can be considered a terminal post-translational modification that is integral to its primary function.
Physiological and Pathophysiological Roles of Human Alpha 1 Antichymotrypsin
Role as an Acute-Phase Protein and Inflammatory Mediator
Human Alpha-1-Antichymotrypsin (SERPINA3) is a member of the serine protease inhibitor (serpin) superfamily. nih.govresearchgate.net It functions as an acute-phase protein, meaning its concentration in the plasma can increase significantly in response to inflammation, infection, or tissue injury. nih.govmdpi.comwikipedia.org This upregulation is a key component of the body's innate immune response.
Upregulation During Inflammatory Responses
During an acute-phase inflammatory reaction, the serum concentration of SERPINA3 can increase two- to five-fold. mdpi.com This response is stimulated by pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), which are released by immune cells like macrophages and neutrophils at the site of injury. frontiersin.orgnih.gov The liver is the primary site of SERPINA3 synthesis, and these cytokines signal hepatocytes to ramp up its production and secretion into the bloodstream. nih.govresearchgate.netmdpi.com
The increase in plasma SERPINA3 levels is a hallmark of the acute-phase response and is comparable to the changes seen in other well-known acute-phase proteins like C-reactive protein (CRP). nih.govmdpi.com Elevated levels of SERPINA3 have been observed in a variety of inflammatory conditions, including infections, burns, and chronic inflammatory diseases. mdpi.comscrippslabs.com For instance, plasma analysis of patients with SARS-CoV-2 has shown higher levels of SERPINA3, which persisted even after symptoms resolved. nih.gov
Table 1: Conditions Associated with Upregulation of Alpha-1-Antichymotrypsin
| Condition | Key Findings | References |
|---|---|---|
| Acute Inflammation | Serum concentration increases 2-5 times, stimulated by cytokines like IL-6. | mdpi.comfrontiersin.org |
| Infections (e.g., SARS-CoV-2) | Elevated plasma levels observed in patients, persisting after symptom resolution. | nih.gov |
| Tissue Injury (e.g., burns, multi-organ injuries) | Plasma concentration increases with the prolongation and severity of inflammation. | mdpi.com |
| Chronic Inflammatory Diseases | Consistently elevated levels are a feature of ongoing inflammation. | scrippslabs.com |
Contribution to Antiprotease Shielding and Tissue Homeostasis
The primary function of the increased SERPINA3 levels during inflammation is to provide an "antiprotease shield," which is crucial for maintaining tissue homeostasis and preventing excessive damage. mdpi.comwikipedia.org During inflammatory events, activated immune cells, particularly neutrophils, release a variety of potent proteolytic enzymes, including serine proteases, to combat pathogens and clear cellular debris. wikipedia.orgmdpi.com
While essential for the immune response, the uncontrolled activity of these proteases can lead to the degradation of the extracellular matrix and damage to healthy surrounding tissues. wikipedia.org SERPINA3 specifically targets and inhibits chymotrypsin-like serine proteases, with its main physiological target being cathepsin G, an enzyme released from the azurophilic granules of neutrophils. nih.govresearchgate.netmdpi.com By forming a stable, inactive complex with cathepsin G, SERPINA3 neutralizes its proteolytic activity, thereby protecting tissues from excessive degradation. mdpi.com This inhibitory action is critical in modulating the inflammatory process and facilitating the return to tissue homeostasis once the inflammatory stimulus has been resolved. nih.gov
Immunomodulatory and Anti-Inflammatory Mechanisms of SERPINA3
Beyond its role as a simple protease inhibitor, SERPINA3 actively participates in the modulation of the immune response through various mechanisms. It interacts with immune cells and their signaling molecules, influencing the inflammatory cascade.
Interaction with Immune Cells and Cytokines
SERPINA3 has been shown to interact with and modulate the function of various immune cells. It can influence the activity of neutrophils, the first line of defense in the innate immune system. frontiersin.org By inhibiting neutrophil-derived proteases, SERPINA3 helps to control the local inflammatory environment. frontiersin.org Furthermore, research suggests that SERPINA3 can affect lymphocyte activity, contributing to the regulation of the adaptive immune response. wikipedia.org
A significant aspect of SERPINA3's immunomodulatory function is its interaction with cytokines. Evidence indicates that SERPINA3 can downregulate the expression and activity of pro-inflammatory cytokines. For example, it has been shown to suppress TNF-α signaling pathways. frontiersin.org By binding to and modulating the activity of cytokines like IL-8, SERPINA3 can influence immune cell recruitment to sites of inflammation. nih.gov This ability to modulate the cytokine network highlights its role in fine-tuning the intensity and duration of the inflammatory response. nih.govatsjournals.org
Table 2: Immunomodulatory Interactions of SERPINA3
| Interacting Component | Observed Effect | References |
|---|---|---|
| Neutrophils | Inhibits serine proteases (e.g., cathepsin G) released during degranulation. | frontiersin.org |
| Lymphocytes | May play a role in regulating lymphocyte movement and immune surveillance. | wikipedia.org |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulates their expression and signaling pathways. | frontiersin.orgbiorxiv.org |
| Chemokines (e.g., IL-8) | Can bind to and inhibit activity, reducing immune cell chemotaxis. | nih.govnih.gov |
Modulation of Cellular Signaling Pathways Involved in Inflammation
SERPINA3 exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are central to the inflammatory process. One of the most well-documented pathways influenced by SERPINA3 is the Nuclear Factor-kappa B (NF-κB) signaling cascade. frontiersin.org NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. frontiersin.org Studies have shown that SERPINA3 can inhibit the activation of NF-κB, thereby suppressing the transcription of these inflammatory mediators. frontiersin.orgfrontiersin.org
Role in Oxidative Stress Response
Emerging evidence indicates that SERPINA3 plays a significant role in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.gov Oxidative stress is a common feature of inflammatory processes and can contribute to tissue damage. nih.govresearchgate.net
Research has demonstrated that SERPINA3 can protect cells from oxidative stress-induced death. plos.org One proposed mechanism for this protective effect is the inhibition of intracellular calcium overload, a key event in necrotic cell death triggered by oxidative stress. plos.org Furthermore, SERPINA3 has been shown to interact with and modulate the activity of proteins involved in transcriptional regulation under oxidative stress conditions, such as heterogeneous nuclear ribonucleoprotein K (HNRNP-K). nih.gov This interaction can influence the expression of genes related to cell survival and proliferation in response to oxidative challenges. nih.gov The antioxidant properties of SERPINA3 further underscore its multifaceted role in maintaining cellular and tissue homeostasis during inflammation and other pathological conditions. frontiersin.org
Broader Biological System Involvement Beyond Protease Inhibition
Beyond its primary function as a protease inhibitor, human Alpha-1-Antichymotrypsin (AACT) participates in a range of other biological processes, extending its influence to the coagulation and complement systems, as well as the regulation of cellular growth and immune responses.
While the role of the related serpin, Alpha-1-Antitrypsin, in coagulation and complement pathways is more extensively documented, evidence suggests that Alpha-1-Antichymotrypsin also has a modulatory role in these systems. Research has indicated a potential, though indirect, link between AACT and the complement system. For instance, in certain pathological conditions, increased levels of AACT have been observed alongside decreased levels of complement C1q subcomponent subunit B. This correlation suggests a possible interplay between AACT and the complement cascade, although the precise mechanisms of this interaction are yet to be fully elucidated.
The direct involvement of Alpha-1-Antichymotrypsin in the coagulation cascade is not as clearly defined in the current scientific literature. Proteases and antiproteases are known to be key players in blood coagulation and the subsequent inflammatory and repair processes. While AACT's primary targets are chymotrypsin-like proteases, its broader impact on the intricate balance of coagulation factors requires further investigation to determine the extent of its physiological and pathophysiological contributions.
Alpha-1-Antichymotrypsin has been identified as a significant regulatory agent in immune reactivity, particularly concerning the activation and function of lymphocytes. Its role in modulating cell growth and cytotoxic effects is an area of active research, with studies demonstrating its ability to suppress T-cell activation.
Research has shown that AACT can effectively suppress the activation of peripheral T-cells induced by Interleukin-2 (IL-2) nih.gov. This suppressive effect is inversely proportional to the concentration of IL-2, indicating that AACT may be particularly important in environments with low levels of this cytokine nih.gov. This suggests a role for AACT in preventing excessive or inappropriate immune reactions under normal physiological conditions, where small amounts of IL-2 might be produced in response to foreign elements nih.gov.
The suppressive effect of AACT on T-cell activation was also observed when these cells were stimulated with phytohemagglutinin (PHA) at suboptimal concentrations nih.gov. However, at optimal PHA concentrations, this suppressive effect was not observed, further highlighting the context-dependent nature of AACT's immunomodulatory function nih.gov. These findings point towards a nuanced role for Alpha-1-Antichymotrypsin in fine-tuning lymphocyte-mediated immune responses. The modulation of T-cell activation inherently suggests an influence on their cytotoxic capabilities, as activation is a prerequisite for effector functions.
Below is a data table summarizing the research findings on the effect of Alpha-1-Antichymotrypsin on T-cell activation:
| Experimental Condition | Observation | Implication |
| Human peripheral T-cells cultured with Interleukin-2 (IL-2) | AACT effectively suppressed T-cell activation. The suppressive effect was inversely proportional to the IL-2 concentration. | AACT may act as a regulator of immune reactivity in environments with low IL-2 levels. |
| Human peripheral T-cells stimulated with suboptimal concentrations of Phytohemagglutinin (PHA) | AACT exhibited a suppressive effect on T-cell activation. | AACT's immunomodulatory role is effective under conditions of moderate immune stimulation. |
| Human peripheral T-cells stimulated with optimal concentrations of Phytohemagglutinin (PHA) | The suppressive effect of AACT was not observed. | The regulatory capacity of AACT can be overcome by strong immune stimuli. |
Mechanistic Insights into Alpha 1 Antichymotrypsin in Human Disease Pathogenesis
Contributions to Pulmonary Disorders: Chronic Obstructive Pulmonary Disease (COPD)
The serpin family of proteins, including alpha-1-antichymotrypsin, plays a crucial role in protecting the lower respiratory tract from damage by proteolytic enzymes. nih.gov Deficiencies or mutations in these proteins can lead to an imbalance between proteases and anti-proteases, contributing to the pathogenesis of lung diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.gov
Mutations in the SERPINA3 gene have been identified in patients with COPD. nih.govdepmap.org These mutations can lead to defective ACT activity through a mechanism common to other serpin-related diseases, known as serpinopathies. nih.gov Point mutations in serpin genes can cause the protein to misfold and form polymers, which are then retained within the cell of synthesis, such as hepatocytes. nih.govnih.gov
This process has two major pathological consequences. First, the retention of ACT polymers within the cell represents a toxic gain-of-function that can lead to cellular stress and damage. nih.gov Second, the failure to secrete functional ACT into circulation results in a loss-of-function, leaving the lungs with reduced protection against target proteases like neutrophil elastase and mast cell chymases. nih.govnih.govnih.gov This unchecked proteolytic activity can lead to the progressive destruction of lung tissue, a hallmark of emphysema in COPD. nih.gov At least two familial point mutations in the SERPINA3 gene have been specifically associated with COPD. mdpi.com
Unopposed Proteolytic Activity in Pulmonary Parenchyma
In the lungs, a delicate equilibrium between proteases and their inhibitors is essential for maintaining the structural integrity of the pulmonary parenchyma. Inflammatory cells, such as neutrophils, release potent proteases like neutrophil elastase. youtube.com Alpha-1-Antichymotrypsin (SERPINA3) helps to control the activity of certain proteases, such as cathepsin G. researchgate.netnih.govmdpi.com A deficiency or dysfunction of these inhibitors leads to a state of protease/antiprotease imbalance. This imbalance results in unopposed proteolytic activity, where enzymes like elastase can freely degrade critical components of the extracellular matrix, such as elastin. youtube.com The destruction of elastin fibers in the alveolar walls compromises lung elasticity, leading to the development of emphysema, a form of chronic obstructive pulmonary disease (COPD). youtube.comnih.gov This classic paradigm highlights the critical role of serpins in protecting lung tissue from damage mediated by inflammatory proteases. nih.gov
Role in Cancer Progression and Tumor Microenvironment
SERPINA3 plays a complex and often contradictory role in cancer. Its expression and function are highly dependent on the specific type of malignancy and the context of the tumor microenvironment.
The expression levels and post-translational modifications, such as glycosylation, of SERPINA3 are frequently altered in cancerous tissues. nih.gov Studies have documented increased expression of the SERPINA3 gene in a variety of cancers, including glioblastoma, colorectal, endometrial, breast, and melanoma. researchgate.netnih.gov For instance, SERPINA3 expression is significantly upregulated in endometrial cancer and invasive and metastatic melanomas. nih.govoncotarget.com Conversely, in some cancers like lung cancer, SERPINA3 expression is significantly downregulated. nih.gov In liver cancer, its expression level is also decreased. nih.gov Altered glycosylation of SERPINA3 has also been noted in tumors and has been suggested as a potential biomarker for the diagnosis of cancers such as liver and lung cancer. nih.gov
Table 1: Aberrant Expression of SERPINA3 in Various Cancers
| Cancer Type | SERPINA3 Expression Level | Finding | Source |
|---|---|---|---|
| Endometrial Cancer | Upregulated | Associated with higher pathological grade and clinical stage. | nih.gov |
| Melanoma | Upregulated | Increased expression in invasive and metastatic melanomas compared to benign nevi. | oncotarget.com |
| Triple-Negative Breast Cancer | Upregulated | Promotes tumor invasion and migration. | nih.gov |
| Glioblastoma | Upregulated | Correlates with glioma development, size, and stage. | mdpi.com |
| Liver Cancer (HCC) | Downregulated | Acts as a tumor suppressor, inhibiting development and metastasis. | nih.govnih.gov |
SERPINA3 has been shown to influence key signaling pathways that govern cancer cell proliferation, survival, and metastasis. Several studies have linked SERPINA3 to the activation of the PI3K/AKT and MAPK/ERK signaling pathways. researchgate.netnih.gov
PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma, SERPINA3 has been found to inhibit cancer development and metastasis by targeting the PTEN/PI3K/AKT/mTOR signaling pathway. nih.gov Conversely, in endometrial cancer, SERPINA3 can activate the PI3K/AKT pathway, which inhibits cell apoptosis. nih.gov Reactive oxygen species (ROS) can also modulate the transcriptional activity of SERPINA3, leading to the activation of the PI3Kδ pathway and promoting hepatocellular carcinoma proliferation. nih.govmdpi.com
MAPK/ERK Pathway: In some tumors, SERPINA3 demonstrates antiapoptotic activity by activating the MAPK/ERK1/2 pathway, which can disrupt the normal cell cycle progression from the G2 to the M phase. nih.govmdpi.com
DNA Synthesis: SERPINA3 can also be transported into the cell nucleus, where it can bind to DNA. mdpi.com This interaction can cause chromatin condensation and is thought to inhibit DNA polymerase, consequently leading to a decrease in DNA synthesis and an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com
The expression level of SERPINA3 has been correlated with patient prognosis in several types of cancer, serving as a potential biomarker.
Liver Cancer: In hepatocellular carcinoma, lower expression of SERPINA3 is observed, and it is considered to function as a tumor suppressor. nih.govnih.gov Overexpression of SERPINA3 can inhibit the proliferation, development, and metastasis of liver cancer cells, suggesting it could be a target for therapeutic intervention. nih.govnih.gov
Prostate Cancer: Increased levels of SERPINA3 have been noted in prostate cancer. mdpi.comnih.gov Mechanistic studies indicate that SERPINA3 can inhibit the progression of prostate cancer by promoting the expression of CXC chemokine ligand 2 (CXCL2), which in turn increases the recruitment of anti-tumor M1 macrophages into the tumor microenvironment. researchgate.net
SERPINA3 in Other Inflammatory and Hepatic Conditions
Beyond its role in cancer, SERPINA3 is involved in a range of other diseases characterized by inflammation and hepatic stress. As an acute-phase protein, its synthesis is stimulated by pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.gov
Hepatic Conditions: The murine homolog of SERPINA3, Serpina3c, has been studied in the context of metabolic diseases. The absence of Serpina3c can promote the progression of non-alcoholic fatty liver disease (NAFLD) and lead to other metabolic issues like obesity and insulin resistance. nih.govendocrinology.org This suggests that SERPINA3 may play a protective role in preventing the pathogenesis of chronic liver diseases. nih.gov
Inflammatory Conditions: Elevated expression of SERPINA3 has been observed in the diseased tissues of patients with ulcerative colitis, a chronic inflammatory bowel disease. nih.govmdpi.com
Other Pathologies: Increased levels of SERPINA3 have also been noted in other conditions, including heart failure and neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov
Association with Inflammatory Bowel Diseases (e.g., Crohn's Disease, Ulcerative Colitis)
Inflammatory Bowel Diseases (IBD), including Crohn's Disease (CD) and Ulcerative Colitis (UC), are chronic inflammatory conditions of the gastrointestinal tract. While the precise etiology of IBD is multifactorial, involving genetic predisposition, environmental factors, and an aberrant immune response, evidence points to the involvement of Alpha-1-Antichymotrypsin (ACT) in its pathogenesis.
Increased expression of ACT has been observed in various inflammatory conditions, including Crohn's disease and ulcerative colitis. scrippslabs.com Studies have demonstrated that the gene encoding ACT, SERPINA3, is markedly upregulated in tissue samples from patients with UC and in experimental models of colitis. nih.gov This increased expression correlates with the levels of other inflammatory factors, suggesting that ACT could serve as a potential biomarker for active UC. nih.gov
Mechanistically, research indicates that ACT may play a pro-inflammatory role in the context of IBD. In an in-vitro model of intestinal epithelial inflammation, silencing the SERPINA3 gene led to a significant decrease in the messenger RNA (mRNA) levels of inflammatory cytokines, including Interleukin-1 beta (IL-1β), CXCL8, and CCL2. nih.gov This suggests that ACT contributes to the amplification of the inflammatory cascade within the intestinal mucosa.
Further research has elucidated a pathway involving Laminin Subunit Beta 3 (LAMB3) in the regulation of ACT in IBD. Expression of LAMB3 was found to be increased in inflammatory states in intestinal epithelial cells and was associated with adverse clinical outcomes in Crohn's disease. Mechanistic studies revealed that LAMB3 upregulates SERPINA3 to promote intestinal inflammation. nih.govoup.com This upregulation is, in turn, driven by the transcription factor p65, a key component of the NF-κB signaling pathway, which is a central regulator of inflammation. nih.govoup.com
The following table summarizes key research findings on the association of Alpha-1-Antichymotrypsin with Inflammatory Bowel Diseases.
| Disease | Key Findings | Implicated Mechanisms | Reference |
| Ulcerative Colitis | Markedly increased expression of SERPINA3 in patient samples and colitis models. | Pro-inflammatory role; silencing SERPINA3 reduces inflammatory cytokine expression. | nih.gov |
| Crohn's Disease | Increased expression of ACT. | Upregulation of SERPINA3 by LAMB3, which is transcriptionally activated by p65 (NF-κB), promotes intestinal inflammation. | scrippslabs.comnih.govoup.com |
Role in Burn Injuries and Acute Inflammatory Responses
Burn injuries trigger a severe acute inflammatory response, characterized by the release of pro-inflammatory cytokines and the infiltration of immune cells. Alpha-1-Antichymotrypsin, as an acute-phase reactant, is significantly upregulated in response to the trauma and inflammation associated with burns. scrippslabs.commdpi.com Its role in this context is complex, involving the modulation of protease activity that is critical for wound healing.
A key mechanistic insight into the role of ACT in burn injuries is its interaction with matrix metalloproteinases (MMPs), a family of enzymes essential for tissue remodeling and wound repair. Specifically, ACT has been identified as a potent inhibitor of the activation of pro-MMP-9 in human skin. nih.govnih.gov MMP-9 is crucial for various physiological processes, including wound healing, but its excessive activity can be detrimental.
In the early stages following a burn injury, high levels of ACT in the wound are associated with the absence of active MMP-9. nih.gov This inhibitory action of ACT likely serves to control the initial proteolytic environment, preventing excessive degradation of the extracellular matrix. However, as the wound healing process progresses, active MMP-9 appears concurrently with the inactivation of ACT, suggesting a tightly regulated balance between the protease and its inhibitor. nih.gov This dynamic interplay is crucial for the proper progression of tissue repair.
The inflammatory cytokines released following a burn injury, such as tumor necrosis factor-alpha (TNF-α), are known to induce the production of ACT in the liver. nih.gov This systemic response leads to elevated levels of ACT in circulation and at the site of injury, where it can exert its modulatory effects on the inflammatory cascade. The presence of large amounts of ACT in burn blister fluid further supports its significant role in the local response to thermal injury. nih.gov
The table below outlines the research findings on the role of Alpha-1-Antichymotrypsin in burn injuries and acute inflammatory responses.
| Condition | Key Findings | Implicated Mechanisms | Reference |
| Burn Injuries | Elevated levels of ACT in burn blisters and skin explants. | Inhibition of pro-MMP-9 activation, thereby modulating the proteolytic environment of the wound. | nih.govnih.gov |
| Acute Inflammation | ACT is an acute-phase protein induced by pro-inflammatory cytokines like TNF-α. | Regulation of protease activity to prevent excessive tissue damage during the inflammatory response. | mdpi.comnih.gov |
Mechanisms of Protein Accumulation and Cellular Stress in Liver Disease (if related to ACT specifically, not AAT)
While liver disease associated with the accumulation of Alpha-1-Antitrypsin (AAT) is well-documented, there is evidence to suggest that Alpha-1-Antichymotrypsin (ACT) can also be implicated in liver pathology through similar mechanisms of protein misfolding and accumulation, leading to cellular stress.
A case report has described a patient with chronic liver disease and a partial deficiency of ACT who exhibited selective storage of ACT within the endoplasmic reticulum (ER) of hepatocytes. nih.gov This accumulation was observed as granular inclusions, indicating an "export block" where the protein is synthesized but not efficiently secreted from the cell. nih.gov This finding is significant as it demonstrates that, like the Z-mutant of AAT, certain variants or conditions can lead to the retention of ACT within the hepatocyte, a process that can trigger cellular stress pathways. The accumulation of misfolded proteins in the ER is a known cause of ER stress, which can lead to cellular dysfunction and apoptosis.
The proposed mechanism for this ACT-related liver disease is analogous to that of AAT deficiency, where the misfolded protein is prone to polymerization and aggregation within the ER. aasld.orgnih.gov This intracellular accumulation acts as a "gain-of-toxic-function," initiating a cascade of events that result in liver cell injury. aasld.org The hepatocyte's inability to clear the aggregated protein can lead to chronic cellular stress, inflammation, and eventual liver damage.
Furthermore, studies in mouse models have suggested a role for Serpina3 (the murine homolog of SERPINA3) in non-alcoholic fatty liver disease (NAFLD). The absence of Serpina3 was found to induce necroptosis of hepatocytes and promote the progression of NAFLD, indicating a protective role for this serpin in the liver. frontiersin.org While this finding is related to a deficiency rather than accumulation, it highlights the importance of proper ACT function in maintaining hepatocyte health and protecting against cellular stress and death.
The following table summarizes the key findings regarding the mechanisms of ACT accumulation and cellular stress in liver disease.
| Condition | Key Findings | Implicated Mechanisms | Reference |
| Chronic Liver Disease | Hepatocyte endoplasmic reticulum storage of ACT in a patient with partial ACT deficiency. | "Export block" leading to intracellular protein accumulation, ER stress, and a "gain-of-toxic-function" mechanism. | nih.gov |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Deficiency of Serpina3 promotes necroptosis of hepatocytes. | Protective role of ACT in preventing cellular stress and death in hepatocytes. | frontiersin.org |
Advanced Research Methodologies and Experimental Models
In vitro Research Models for SERPINA3 Studies
In vitro models are crucial for dissecting the specific molecular mechanisms of SERPINA3 function in a controlled environment. These systems allow for detailed analysis of its biochemical properties and its interactions with other molecules.
A variety of cell culture systems are employed to study the expression, regulation, and function of SERPINA3 in specific cell types relevant to its biological activities.
Primary Hepatocytes: As the liver is the primary site of SERPINA3 synthesis, primary hepatocytes are a key in vitro model. mdpi.comnih.gov These cells, isolated directly from liver tissue, closely mimic the in vivo state and are used to study the regulation of SERPINA3 expression by cytokines such as IL-6 and IL-1. mdpi.comnih.gov Studies using human hepatoma cell lines have also demonstrated the induction of SERPINA3 synthesis in response to inflammatory stimuli. nih.gov
Monocytic Cell Lines: Given the role of SERPINA3 in the inflammatory response, monocytic cell lines are utilized to investigate its function in immune cells. These models are valuable for understanding how SERPINA3 modulates inflammatory pathways and interacts with proteases released during inflammation.
Neuronal Cell Lines: SERPINA3 is implicated in various neurological conditions. nih.govnih.gov Neuronal cell lines, such as mouse neuroblastoma cells (N2A), are used to model ischemic conditions in vitro and to study the neuroprotective effects of SERPINA3. nih.gov Co-culture systems of human fetal neurons and lymphocytes have also been established to investigate the role of SERPINA3 in neuroinflammation. researchgate.net Furthermore, studies have shown that astrocytes and neurons can produce SERPINA3 under certain pathological conditions. mdpi.com
The table below summarizes the application of different cell culture systems in SERPINA3 research.
| Cell Culture System | Key Applications in SERPINA3 Research |
| Primary Hepatocytes | Studying the regulation of SERPINA3 synthesis and secretion in response to inflammatory cytokines. |
| Monocytic Cell Lines | Investigating the role of SERPINA3 in modulating immune responses and inflammation. |
| Neuronal Cell Lines | Modeling neurological diseases to explore the neuroprotective or pathological functions of SERPINA3. |
Biochemical assays are fundamental for characterizing the primary function of SERPINA3 as a serine protease inhibitor.
Protease Inhibition Assays: These assays directly measure the ability of SERPINA3 to inhibit the activity of its target proteases, such as chymotrypsin (B1334515) and cathepsin G. nih.govnih.gov The formation of a stable, covalent complex between SERPINA3 and the target protease is a hallmark of its inhibitory mechanism. nih.gov The efficiency of this inhibition can be quantified to determine the stoichiometry of inhibition (SI), which indicates the number of SERPINA3 molecules required to inhibit a single protease molecule. nih.gov
Complex Formation Assays: The formation of the SERPINA3-protease complex can be visualized using techniques like Western blotting. researchgate.net Detecting this high-molecular-weight complex, which is resistant to denaturation, provides a reliable indicator of SERPINA3's protease inhibitory function in biological samples. nih.govresearchgate.net These assays have been used to study SERPINA3 complex formation in the context of Alzheimer's disease and prion diseases. researchgate.net
The production of recombinant SERPINA3 is essential for a wide range of in vitro and in vivo studies, allowing for the generation of pure protein for functional and structural analyses.
Expression Systems: Recombinant human SERPINA3 has been successfully expressed in various systems, including E. coli and mammalian cell lines like 293T cells. nih.govthermofisher.comantibodysystem.com The choice of expression system can influence the post-translational modifications of the protein, which may be important for its activity.
Purification Techniques: Following expression, SERPINA3 is purified using standard chromatography techniques. Often, the recombinant protein is engineered with affinity tags, such as a His-tag, to facilitate purification. thermofisher.com The purity of the final protein product is typically assessed by SDS-PAGE and Coomassie blue staining. thermofisher.com Purified recombinant SERPINA3 is used in biochemical assays, cell culture experiments, and as an immunogen for antibody production. antibodysystem.com
The following table outlines the common expression systems used for producing recombinant SERPINA3.
| Expression System | Advantages |
| E. coli | High yield, cost-effective, rapid expression. |
| Mammalian Cells (e.g., 293T) | Allows for proper protein folding and post-translational modifications similar to the native human protein. |
In vivo Animal Models for SERPINA3 Research
In vivo animal models are indispensable for understanding the complex physiological and pathological roles of SERPINA3 in a whole-organism context.
Transgenic mouse models have been instrumental in elucidating the in vivo functions of SERPINA3 and its murine orthologs (e.g., Serpina3n).
Overexpression Models: Transgenic mice that overexpress SERPINA3 have been developed to study its effects on neocortical development and cognitive function. nih.gov These models have shown that increased SERPINA3 expression can induce neocortical folding and improve cognitive abilities. nih.govresearchgate.net
Knockout and Conditional Knockout Models: To investigate the consequences of SERPINA3 deficiency, knockout and conditional knockout (cKO) mouse models have been generated. nih.gov These models are crucial for studying the role of SERPINA3 in various pathological conditions, including neuroinflammation and brain injury. researchgate.net For instance, Serpina3n knockout mice have been used to study the progression of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Disease Models: The expression of SERPINA3 and its murine counterparts is often studied in established mouse models of human diseases, such as atherosclerosis (using ApoE-/- mice) and prion diseases. sissa.itfrontiersin.org These models help to correlate SERPINA3 expression with disease pathogenesis.
While mammalian models are most common, other model organisms can provide valuable insights into the conserved functions of serpins.
Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful model organism for genetic studies due to its short life cycle and the availability of sophisticated genetic tools. mdpi.commdpi.com Studies on Drosophila serpins, such as the necrotic (nec) gene product, have provided fundamental insights into the consequences of serpin mutations and their parallels with human serpinopathies. researchgate.net The genetic tractability of Drosophila allows for large-scale screens to identify genetic modifiers and signaling pathways that interact with serpins, which can inform our understanding of SERPINA3 function. mdpi.com
Genetically Modified Animal Models for Disease Mechanism Elucidation
Genetically modified animal models, particularly transgenic mice, have been instrumental in elucidating the in vivo roles of human alpha-1-antichymotrypsin (SERPINA3). These models allow for the investigation of complex disease mechanisms by observing the systemic effects of gene overexpression or modification.
One significant application has been in the study of muscular dystrophy (MD). Researchers have developed muscle-specific transgenic mice that overexpress Serpina3n, the mouse ortholog of human SERPINA3. These mice have demonstrated that increased levels of this serine protease inhibitor can protect muscle from both acute injury and the chronic muscle degradation characteristic of MD models like the mdx and Sgcd−/− mice. nih.govresearchgate.net The protective mechanism involves the stabilization of the dystrophin-glycoprotein complex and enhanced sarcolemmal stability. nih.gov
In the context of neurodegenerative diseases, transgenic mouse models have been pivotal. To investigate the role of SERPINA3 in Alzheimer's disease (AD), transgenic mice expressing human SERPINA3 under the control of the glial fibrillary acidic protein (GFAP) promoter were created. When these mice were crossed with a mouse model that deposits amyloid plaques (PDGF-hAPP/V717F), the offspring exhibited accelerated amyloid deposition. jneurosci.org This provided in vivo evidence that astrocytic SERPINA3 promotes the polymerization of amyloid β-peptide, contributing to AD pathogenesis. jneurosci.org
Furthermore, transgenic mice have been used to explore the regulation and expression patterns of the human SERPINA3 gene. By introducing the human gene into mice, researchers confirmed that the human pattern of tissue-specific expression, primarily in the liver but also in other tissues, is maintained. nih.gov These models have also been engineered for biotechnological purposes, such as producing biologically active human alpha-1-antitrypsin in their milk at high concentrations, demonstrating the potential for therapeutic protein production. ed.ac.ukpnas.orged.ac.uk
| Animal Model | Genetic Modification | Key Finding | Disease Context |
|---|---|---|---|
| Serpina3n Muscle-Specific Transgenic Mouse | Overexpression of mouse Serpina3n | Mitigated muscle degeneration and fibrosis. nih.gov | Muscular Dystrophy |
| GFAP-ACT Transgenic Mouse | Expression of human SERPINA3 in astrocytes | Promoted β-sheet amyloid plaque deposition. jneurosci.org | Alzheimer's Disease |
| Human α1AT Transgenic Mouse | Insertion of the human SERPINA3 gene | Maintained human-like tissue-specific expression pattern. nih.gov | Gene Regulation Studies |
| BLG-α1AT Transgenic Mouse | Fusion of ovine β-lactoglobulin gene promoter with human α1AT minigene | High-level secretion of active human α1AT in milk. ed.ac.ukpnas.org | Biopharmaceutical Production |
Molecular and Genomic Approaches in SERPINA3 Research
Gene Expression Analysis (e.g., RT-PCR, RNA-Seq)
Gene expression analysis at the mRNA level has been a cornerstone in understanding the involvement of SERPINA3 in various physiological and pathological states. Techniques such as quantitative reverse transcription-polymerase chain reaction (RT-PCR) and the analysis of large-scale transcriptomic data from databases like the Gene Expression Omnibus (GEO) have provided significant insights. nih.govnih.gov
Studies have shown that SERPINA3 mRNA expression is often elevated in tissues affected by inflammatory conditions and cancer. For instance, patients with ulcerative colitis exhibit increased expression of SERPINA3 mRNA in diseased tissues. nih.govmdpi.com In oncology, elevated SERPINA3 transcript levels have been identified in various cancers, including breast cancer, glioblastoma, and melanoma, often correlating with tumor progression. nih.govnih.gov
In the context of placental diseases, quantitative RT-PCR has revealed significantly higher SERPINA3 mRNA levels in placentas from pregnancies complicated by preeclampsia and intrauterine growth restriction compared to normal pregnancies. oup.com Furthermore, analysis of the GEO database identified SERPINA3 as a potential biomarker in heart failure, with its mRNA levels being significantly upregulated. nih.govamegroups.org These gene expression studies are crucial for identifying correlations between SERPINA3 levels and disease states, paving the way for further investigation into its functional roles.
Site-Directed Mutagenesis and Protein Engineering for Structure-Function Relationships
Site-directed mutagenesis has been a powerful tool for dissecting the structure-function relationships of SERPINA3. This technique allows researchers to make specific amino acid substitutions to probe the roles of individual residues in protein function, such as secretion, stability, and inhibitory activity. nih.govmcmaster.ca
A key area of investigation has been the naturally occurring Z mutation (E342K) in the related serpin, alpha-1-antitrypsin, which causes a severe secretion defect. To understand the underlying mechanism, site-directed mutagenesis has been used to create various mutants of alpha-1-antitrypsin. soton.ac.uk These studies revealed that the introduction of a basic residue at position 342, rather than the loss of a salt bridge, is critical for the block in secretion. soton.ac.uk
Protein engineering efforts have also focused on modifying the reactive center loop (RCL) of serpins to alter their inhibitory specificity. By substituting residues in the RCL of rat alpha-1-antitrypsin, researchers have successfully engineered variants that specifically inhibit proprotein convertases like PACE4 and PC6, which are implicated in tumor progression. nih.gov In another example, site-directed mutagenesis of bovine SERPINA3-3 at aspartate-371 demonstrated this residue's importance for intermolecular linkage and the formation of homodimers. nih.gov These approaches not only illuminate the fundamental biology of SERPINA3 but also enable the development of novel therapeutic agents and research tools. nih.govmcmaster.ca
| Technique | Target/Mutation | Key Insight | Reference |
|---|---|---|---|
| Site-Directed Mutagenesis | Substitution at position 342 (equivalent to Z mutation) | Demonstrated that a basic residue at this position blocks protein secretion. soton.ac.uk | soton.ac.uk |
| Protein Engineering | Substitution of RCL residues in rat α1-antitrypsin | Created potent and specific inhibitors for PACE4 and PC6. nih.gov | nih.gov |
| Site-Directed Mutagenesis | D371A substitution in bovine SERPINA3-3 | Showed the importance of D371 for homodimer formation. nih.gov | nih.gov |
Advanced Proteomic Techniques (e.g., Mass Spectrometry, Deep Visual Proteomics for protein patterns)
Advanced proteomic techniques are providing unprecedented insights into the roles of SERPINA3 in disease by enabling the large-scale study of proteins. Mass spectrometry (MS) is a cornerstone of proteomics, used to identify and quantify proteins in complex biological samples. youtube.comyoutube.comyoutube.com MS-based approaches have been used to analyze the proteomic profiles of central nervous system tissue in animal models of multiple sclerosis, identifying Serpina3n as a differentially expressed protein. nih.gov
A groundbreaking new technology is Deep Visual Proteomics (DVP). nih.govbiorxiv.orgku.dkresearchgate.net DVP integrates artificial intelligence-driven image analysis with single-cell laser microdissection and ultra-high-sensitivity mass spectrometry to link protein abundance to specific cellular phenotypes within the spatial context of tissues. nih.govbiorxiv.org This approach has been applied to study protein misfolding diseases like alpha-1-antitrypsin deficiency in human liver tissue. nih.gov By analyzing intact patient biopsies, DVP can map the molecular events occurring within individual hepatocytes at different stages of disease, revealing distinct proteomic signatures associated with protein aggregation and cellular stress. nih.gov These powerful techniques are moving beyond simple protein identification to provide a dynamic and spatially resolved understanding of how SERPINA3 and other proteins contribute to disease pathogenesis at the single-cell level. nih.govnih.gov
Gene Editing Technologies (e.g., CRISPR/Cas9 for gene manipulation studies)
The advent of precise gene-editing technologies, most notably the CRISPR/Cas9 system, has revolutionized the study of gene function. This system allows for targeted gene disruption (knockout), activation, or specific sequence editing within the genome of cells and organisms. scbt.comscbt.com
For SERPINA3 research, commercially available CRISPR/Cas9-based tools provide researchers with the means to manipulate the SERPINA3 gene with high efficiency. scbt.comgenecards.org These tools include CRISPR/Cas9 knockout (KO) plasmids, which are designed to create a double-strand break in a constitutive exon of the SERPINA3 gene, leading to its functional disruption. scbt.com Conversely, CRISPR activation (CRISPRa) plasmids can be used to increase the endogenous expression of the SERPINA3 gene.
These technologies are critical for performing loss-of-function and gain-of-function studies to definitively establish the causal role of SERPINA3 in various cellular processes and disease models. For example, using CRISPR/Cas9 to knock down SERPINA3 expression has been shown to inhibit the invasion and migration of melanoma cells. mdpi.com The ability to precisely manipulate the SERPINA3 gene in relevant cell lines and animal models is essential for validating findings from observational studies and for exploring the therapeutic potential of targeting this protein. embopress.org
Immunological Techniques for SERPINA3 Quantification and Interaction Studies
Immunological techniques, which leverage the high specificity of antibody-antigen interactions, are indispensable for the quantification of SERPINA3 protein levels in biological fluids and tissues, as well as for studying its interactions with other molecules.
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for accurately measuring the concentration of SERPINA3 in samples like cerebrospinal fluid (CSF) and plasma. This quantitative analysis has been crucial in identifying SERPINA3 as a potential biomarker for several diseases. For example, ELISA-based studies have demonstrated significantly elevated levels of SERPINA3 in the CSF of patients with progressive multiple sclerosis, particularly primary progressive MS, compared to those with relapsing-remitting MS and non-inflammatory controls. nih.gov Similarly, Western blot analysis, another antibody-based technique, has confirmed elevated SERPINA3 protein levels in the plasma of patients with diabetes-related cognitive impairment. mdpi.com
Immunohistochemistry (IHC) utilizes antibodies to visualize the location and distribution of SERPINA3 within tissue sections. IHC analysis has been used to show increased SERPINA3 expression in breast cancer tissues compared to normal tissue. nih.gov These immunological methods are fundamental for validating findings from transcriptomic and proteomic studies at the protein level and for establishing the clinical relevance of SERPINA3 as a diagnostic or prognostic biomarker.
Immunoassays for SERPINA3 Protein Level Determination (e.g., ELISA, Nephelometry, Turbidimetry)
Immunoassays are indispensable tools for quantifying Alpha-1-antichymotrypsin, encoded by the SERPINA3 gene, in a variety of biological samples. These methods offer high specificity and sensitivity, leveraging the precise interaction between antibodies and the SERPINA3 protein.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely utilized plate-based assay for the quantitative measurement of SERPINA3 in samples such as plasma, serum, and other biological fluids abcam.com. The sandwich ELISA is a common format where a capture antibody specific for SERPINA3 is coated onto microtiter wells abcam.comicllab.com. When the sample is added, SERPINA3 binds to the immobilized antibody. Subsequently, a detection antibody, also specific to SERPINA3 and conjugated to an enzyme like horseradish peroxidase (HRP), is introduced abcam.comicllab.com. This creates a "sandwich" with the SERPINA3 protein. The addition of a chromogenic substrate results in a color change, the intensity of which is proportional to the concentration of SERPINA3 in the sample abcam.comicllab.com. This colorimetric signal is then measured to determine the protein's concentration abcam.com. Commercially available ELISA kits for human SERPINA3 can detect the protein in serum, plasma, and cell culture supernatants thermofisher.comthermofisher.comantibodies-online.com.
Nephelometry and Turbidimetry
Nephelometry and turbidimetry are automated, solution-based methods that are frequently employed in clinical laboratories to measure SERPINA3 levels springernature.comnih.gov. Both techniques rely on the principle of light scattering caused by the formation of immune complexes when anti-SERPINA3 antibodies are introduced to a sample containing the protein springernature.comnih.gov.
Turbidimetry measures the reduction in the intensity of a light beam as it passes through the sample due to scattering by the antigen-antibody complexes springernature.com.
Nephelometry , on the other hand, measures the intensity of the light scattered at a specific angle from the incident beam springernature.com.
These methods are known for their precision and suitability for automation, making them efficient for routine diagnostic purposes springernature.comnih.gov. While sometimes used interchangeably, nephelometry is generally more sensitive than turbidimetry youtube.com.
| Technique | Principle | Typical Samples | Key Advantages |
| ELISA | Enzyme-linked antibody binding to immobilized antigen, resulting in a colorimetric or fluorescent signal. abcam.comicllab.com | Serum, Plasma, Cell Culture Supernatants, Other biological fluids. abcam.comthermofisher.comthermofisher.comantibodies-online.com | High sensitivity and specificity. crystalchem.commybiosource.com |
| Nephelometry | Measurement of light scattered at an angle by immune complexes in solution. springernature.com | Serum, Plasma. | Automated, rapid, and precise. springernature.comnih.gov |
| Turbidimetry | Measurement of the reduction in light transmission due to immune complexes. springernature.com | Serum, Plasma. | Automated, cost-effective, and suitable for routine laboratory use. springernature.comnih.govyoutube.com |
Co-immunoprecipitation and Affinity-based Methods for Protein-Protein Interaction Analysis
Identifying the interaction partners of SERPINA3 is crucial for understanding its multifaceted biological roles. Co-immunoprecipitation and various affinity-based methods are powerful techniques for elucidating these protein-protein interactions.
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to investigate protein interactions within the cellular environment thermofisher.com. In this method, an antibody specific to SERPINA3 is used to capture the protein from a cell lysate. Any proteins that are bound to SERPINA3 in a complex will also be pulled down. These co-precipitated proteins can then be identified using methods like Western blotting or mass spectrometry. This approach has been instrumental in identifying the interactions of SERPINA3 with other proteins.
Affinity-based Methods
Affinity-based methods, such as pull-down assays, utilize a "bait" protein to capture its interacting partners, or "prey" thermofisher.com. For SERPINA3 research, a purified and tagged version of the SERPINA3 protein can be immobilized on a solid support. When a cell lysate is passed over this support, proteins that interact with SERPINA3 will bind to it and can be subsequently eluted and identified. Affinity capture coupled with mass spectrometry (Affinity Capture-MS) is a high-throughput method used to systematically explore protein interaction networks and has been used to identify proteins that interact with SERPINA3 thebiogrid.org. The Pathway Commons Protein-Protein Interactions dataset lists numerous interacting partners for SERPINA3, highlighting its involvement in various cellular processes maayanlab.cloud.
These methods are critical for building a comprehensive understanding of the SERPINA3 interactome and its role in both normal physiology and disease states.
Flow Cytometry and Immunofluorescence for Cellular Localization and Expression
Determining the cellular and subcellular localization of SERPINA3, as well as its expression levels in different cell populations, provides valuable insights into its biological functions. Flow cytometry and immunofluorescence are key techniques for these investigations.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. It can be used to quantify the expression of SERPINA3 in different cell types. In this method, cells are stained with a fluorescently labeled antibody that specifically binds to SERPINA3. As the cells pass through the flow cytometer, lasers excite the fluorophores, and the emitted light is detected, allowing for the identification and quantification of SERPINA3-positive cells. Antibodies suitable for detecting SERPINA3 by flow cytometry are commercially available thermofisher.combiocompare.combiocompare.com.
Immunofluorescence
Immunofluorescence is a microscopy-based technique that allows for the visualization of the subcellular localization of proteins within cells and tissues. This method uses antibodies to detect the target protein, SERPINA3, which are then visualized with fluorescent probes. Studies have used immunofluorescence to demonstrate the expression of SERPINA3 in various cell types and its association with specific cellular structures. For instance, immunofluorescence has been used to show SERPINA3 expression in oligodendrocytes within amyloid plaques in Alzheimer's disease brain tissue nih.gov. This technique has also been applied to investigate SERPINA3 expression in colorectal cancer tissues, revealing its presence in the cytoplasm and cell membrane of tumor cells researchgate.net.
| Method | Primary Information Gained | Applications in SERPINA3 Research |
| Flow Cytometry | Quantification of SERPINA3 expression in individual cells. | Analyzing SERPINA3 expression in different immune cell populations; Characterizing cell populations in disease models. thermofisher.combiocompare.com |
| Immunofluorescence | Visualization of the subcellular localization of SERPINA3. | Determining the localization of SERPINA3 in various tissues and cell types; Investigating the co-localization of SERPINA3 with other proteins. nih.govresearchgate.net |
Conceptual Frameworks and Future Directions in Human Alpha 1 Antichymotrypsin Research
Emerging Paradigms in Serpin Biology and SERPINA3 Function
The classical understanding of serpins, including Alpha-1-Antichymotrypsin (SERPINA3), has centered on their role as serine protease inhibitors. However, emerging research is broadening this paradigm, revealing a more complex and multifaceted functionality for SERPINA3. Beyond its well-established inhibitory activity against proteases like cathepsin G and mast cell chymase, SERPINA3 is now implicated in a variety of cellular processes through mechanisms that are independent of protease inhibition. nih.govmdpi.com
One of the significant emerging roles for SERPINA3 is its function as a molecular chaperone. nih.gov This is particularly relevant in the context of neurodegenerative diseases, where it has been shown to interact with amyloid peptides, potentially influencing their aggregation and toxicity. nih.gov Furthermore, there is growing evidence to suggest that SERPINA3 can act as a transcriptional activator, particularly in response to oxidative stress. nih.gov Depending on its glycosylation state and subcellular localization, SERPINA3's function can dramatically shift. mdpi.comnih.gov For instance, a weakly glycosylated form of SERPINA3 found in the cell nucleus may act as a regulator of transcription, while the heavily glycosylated form is secreted and functions as a traditional antiprotease in the plasma. mdpi.comnih.gov
Recent studies have also highlighted the involvement of SERPINA3 in key signaling pathways, including the PI3K/AKT and MAPK/ERK 1/2 pathways, which are crucial for cell proliferation and survival. mdpi.comnih.govresearchgate.net This suggests a role for SERPINA3 in regulating fundamental cellular decisions, a concept that extends far beyond its function as a simple protease inhibitor. These new findings are reshaping our understanding of serpin biology, portraying SERPINA3 as a dynamic and versatile molecule with a wide range of biological activities.
| Emerging Function | Cellular Process | Key Findings |
| Molecular Chaperone | Protein folding and aggregation | Interacts with and prolongs toxic oligomeric amyloid peptides. nih.gov |
| Transcriptional Regulator | Gene expression | Can be transported into the nucleus to stimulate target gene expression. nih.gov Proposed to function as a transcriptional activator in response to oxidative stress. nih.gov |
| Signaling Modulator | Cell proliferation, survival, and migration | Activates key signaling pathways such as ERK and AKT. researchgate.net Implicated in the activation of PI3K/AKT and MAPK pathways. mdpi.comnih.gov |
| Inflammation and Immune Response | Host defense and tissue remodeling | Plays a role in inflammation, immune response, and tissue remodeling. researchgate.net Its expression is regulated by inflammatory cytokines like IL-1 and IL-6. nih.gov |
Unexplored Biological Roles and Molecular Interactions of SERPINA3
While research has illuminated several new functions of SERPINA3, many of its biological roles and molecular interactions remain to be fully elucidated. The dual nature of SERPINA3, acting as either a promoter or an inhibitor of pathological processes, underscores the complexity of its function and the need for further investigation. mdpi.com The factors that dictate this functional switch are not yet completely understood but are thought to be related to post-translational modifications, such as glycosylation, and its specific cellular or extracellular location. mdpi.comnih.gov
Recent evidence suggests a role for SERPINA3 in skin homeostasis and aging, where it may act as a protective factor by promoting cell proliferation and wound healing. researchgate.net Its involvement in adipogenesis, the formation of fat cells, is another area of active research, with studies indicating it may promote this process by inhibiting certain signaling pathways. frontiersin.orgscispace.com The interaction of SERPINA3 with non-serine protease proteins is a largely unexplored frontier that could reveal novel functions and regulatory mechanisms. nih.gov For example, its ability to bind to DNA suggests a direct role in the regulation of gene expression, a function independent of its protease inhibitory activity. nih.govresearchgate.net
The full spectrum of SERPINA3's binding partners is yet to be mapped, which could unveil its participation in a wider range of cellular networks and pathways. Understanding these novel interactions will be critical to fully appreciating the physiological and pathological significance of this multifaceted serpin.
| Potential Unexplored Role | Associated Process | Evidence and Research Questions |
| Skin Homeostasis and Aging | Cellular regeneration, wound healing | SERPINA3 expression is downregulated in aged skin cells, and it has been shown to promote cell proliferation and wound healing. researchgate.net How does SERPINA3 modulate skin cell functionality? |
| Adipogenesis | Adipocyte differentiation | May promote adipogenesis by inhibiting the Wnt/β-catenin pathway. frontiersin.org What is the precise mechanism of SERPINA3 in fat cell development? |
| DNA Binding and Gene Regulation | Chromatin condensation, cell cycle control | Contains a DNA-binding domain and can inhibit DNA polymerase, potentially arresting cells in the G0/G1 phase. nih.govresearchgate.net Which genes are directly regulated by SERPINA3? |
| Antiviral Response | Host defense against viruses | SERPINA3 levels are altered during viral infections, such as HIV-1. nih.gov What is its specific role in the cellular antiviral response? |
Research Opportunities for Mechanistic Linkages in Complex Diseases
The dysregulation of SERPINA3 has been consistently observed in a multitude of complex human diseases, presenting significant research opportunities to uncover the underlying mechanistic links. In neurodegenerative disorders such as Alzheimer's disease, SERPINA3 is found in amyloid plaques and its levels are elevated in the plasma and cerebrospinal fluid of patients. nih.govmdpi.comnih.gov Further research is needed to determine whether SERPINA3 is a driver of pathology, a protective response, or simply a biomarker. Its role in other neurological conditions like multiple sclerosis and prion diseases also warrants deeper investigation. nih.govsissa.it
In oncology, SERPINA3 expression is often increased in various cancers, including glioblastoma, melanoma, and cancers of the breast, colon, and endometrium, where it is frequently associated with poor prognosis. mdpi.comnih.govresearchgate.net It is thought to contribute to tumor progression by promoting cell proliferation, migration, and inhibiting apoptosis. mdpi.comnih.gov Elucidating the precise signaling pathways through which SERPINA3 exerts these pro-tumorigenic effects could lead to the identification of new therapeutic targets.
Furthermore, elevated SERPINA3 levels have been documented in heart failure and diabetes-related cognitive impairment, suggesting a role in cardiovascular and metabolic diseases. mdpi.comnih.govmdpi.combohrium.comresearchgate.net Research aimed at understanding how SERPINA3 contributes to the pathophysiology of these conditions could open new avenues for diagnosis and treatment. The development of CNS-specific or cell-type-specific genetic tools will be crucial to dissect the complex and sometimes contradictory roles of SERPINA3 in these diseases. nih.gov
| Disease Area | Observed Role of SERPINA3 | Research Opportunities |
| Neurodegenerative Diseases (e.g., Alzheimer's, MS, Prion Diseases) | Elevated levels in brain, CSF, and plasma; co-localization with amyloid plaques. nih.govmdpi.comnih.govsissa.it | Investigate the causal relationship between SERPINA3 and neurodegeneration. Explore its function as a molecular chaperone and its impact on neuroinflammation. nih.gov |
| Cancer (e.g., Glioblastoma, Melanoma, Breast Cancer) | Increased expression associated with tumor growth, metastasis, and poor prognosis. mdpi.comnih.govresearchgate.net | Elucidate the signaling pathways (e.g., PI3K/AKT, MAPK/ERK) modulated by SERPINA3 in cancer cells. mdpi.comnih.gov Evaluate SERPINA3 as a biomarker and therapeutic target. |
| Cardiovascular Disease (e.g., Heart Failure) | Identified as a potential biomarker in heart failure. mdpi.comnih.govmdpi.com | Determine the role of SERPINA3 in myocardial fibrosis and inflammation. |
| Metabolic Diseases (e.g., Diabetes-related Cognitive Impairment) | Significantly upregulated in patients with DCI. mdpi.combohrium.comresearchgate.net | Explore the neuroprotective or pathological effects of SERPINA3 in the context of metabolic dysfunction. |
Development of Novel Research Tools and Methodologies for SERPINA3 Study
Advancing our understanding of SERPINA3's complex biology necessitates the development of more sophisticated research tools and methodologies. The use of integrated machine learning and molecular docking analyses has already proven valuable in identifying SERPINA3 as a potential therapeutic target for diabetes-related cognitive impairment and predicting its interaction with small molecules. mdpi.combohrium.comresearchgate.net Expanding the application of such computational approaches can accelerate the discovery of novel functions and modulators of SERPINA3.
The generation of specific and potent inhibitors for SERPINA3 is a critical next step. These small molecules would be invaluable as research tools to probe the function of SERPINA3 in various cellular and animal models of disease, helping to dissect its protease-dependent and -independent activities. sissa.itnih.gov Furthermore, the development of high-resolution imaging probes for SERPINA3 could enable real-time visualization of its subcellular localization and dynamics, providing insights into its context-dependent functions.
To address the multifaceted roles of SERPINA3 in vivo, the creation of more refined genetic models is essential. This includes the development of conditional knockout and knock-in mouse models that allow for cell-type-specific and temporally controlled manipulation of SERPINA3 expression. nih.gov Such models will be instrumental in untangling the distinct contributions of SERPINA3 from different cellular sources (e.g., neurons vs. astrocytes) to the pathogenesis of complex diseases.
Conceptual Therapeutic Strategies Derived from SERPINA3 Mechanisms
The growing understanding of SERPINA3's role in disease is paving the way for the development of novel therapeutic strategies. One of the most direct approaches is the development of small molecule inhibitors that target the activity of SERPINA3. This strategy is particularly promising for diseases where SERPINA3 overexpression is thought to be pathogenic, such as in certain cancers and prion diseases. sissa.itnih.gov By inhibiting SERPINA3, it may be possible to restore the activity of proteases involved in clearing pathological protein aggregates or to block the pro-tumorigenic signaling pathways driven by SERPINA3. sissa.itnih.gov
Conversely, in conditions where SERPINA3 may have a protective role, such as in skin aging or certain inflammatory contexts, therapeutic strategies could focus on enhancing its expression or function. researchgate.net This might be achieved through gene therapy approaches or the use of small molecules that upregulate SERPINA3 expression or stabilize its active conformation.
Another conceptual strategy involves targeting the downstream effectors of SERPINA3. By identifying the key signaling pathways and molecular interactions through which SERPINA3 exerts its effects in a particular disease, it may be possible to develop more targeted therapies that offer greater specificity and fewer side effects. For instance, if SERPINA3 promotes tumor growth by activating the PI3K/AKT pathway, then inhibitors of this pathway could be used in cancers with high SERPINA3 expression. mdpi.comnih.gov The discovery that existing drugs, such as the sulfonylurea gliclazide, may interact with SERPINA3 opens up the possibility of drug repurposing for conditions like diabetes-related cognitive impairment. bohrium.comresearchgate.net
| Therapeutic Strategy | Mechanism of Action | Potential Disease Application |
| Small Molecule Inhibition | Directly inhibit the activity of SERPINA3. | Cancers, Prion Diseases. sissa.itnih.gov |
| Upregulation/Enhancement of Function | Increase the levels or activity of protective SERPINA3. | Age-related skin deterioration, certain inflammatory conditions. researchgate.net |
| Targeting Downstream Pathways | Modulate the signaling pathways activated or inhibited by SERPINA3. | Cancers (e.g., targeting PI3K/AKT or MAPK/ERK). mdpi.comnih.gov |
| Drug Repurposing | Utilize existing drugs that interact with SERPINA3. | Diabetes-related Cognitive Impairment (e.g., sulfonylureas). bohrium.comresearchgate.net |
Q & A
Basic Research Questions
Q. What validated experimental assays are recommended for quantifying ALPHA1-ANTICHYMOTRYPSIN in human plasma?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) with monoclonal antibodies targeting specific epitopes (e.g., clone 1J3E7 for SERPINA3) to ensure specificity . For functional phenotyping, combine immunonephelometry with isoelectric focusing to distinguish genetic variants, as outlined in national guidelines for Alpha-1 Antitrypsin deficiency screening . Cross-validate results using Western blotting with polyclonal antibodies (e.g., A0409) to confirm protein integrity .
Q. How do SERPINA3 polymorphisms influence ALPHA1-ANTICHYMOTRYPSIN expression in human cohorts?
- Methodological Answer : Employ case-control studies with PCR-based genotyping (e.g., Sanger sequencing or TaqMan assays) to correlate rs1884082 (Thr15Ala) or rs4917 (Leu55Pro) variants with protein levels. Adjust for confounders like age, smoking status, and comorbidities using multivariate regression models . Reference population-specific allele frequencies from databases like gnomAD to ensure statistical power .
Advanced Research Questions
Q. What experimental designs mitigate confounding factors in longitudinal studies of ALPHA1-ANTICHYMOTRYPSIN's role in Alzheimer’s disease?
- Methodological Answer : Implement a nested case-control design within prospective cohorts, stratifying participants by baseline cerebrospinal fluid (CSF) ALPHA1-ANTICHYMOTRYPSIN levels. Use mixed-effects models to account for intra-individual variability and adjust for amyloid-β/tau pathology via PET imaging . Include sensitivity analyses excluding carriers of APOE ε4 to isolate protease-specific effects .
Q. How can contradictory findings about ALPHA1-ANTICHYMOTRYPSIN’s inhibition of cathepsin G be resolved?
- Methodological Answer : Conduct in vitro kinetic assays under physiological pH (7.4) and ionic strength (150 mM NaCl) to replicate endogenous conditions. Compare wild-type and variant proteins (e.g., Leu55Pro) using fluorogenic substrates and stopped-flow spectroscopy to measure association rates (kass). Validate with structural analyses (e.g., X-ray crystallography) to identify conformational changes impacting inhibitory capacity .
Q. What proteomic strategies identify novel ALPHA1-ANTICHYMOTRYPSIN interaction partners in inflammatory microenvironments?
- Methodological Answer : Perform immunoprecipitation (IP) with crosslinking agents (e.g., DSS) in monocyte-derived macrophages stimulated with TNF-α. Analyze co-purified proteins via tandem mass spectrometry (LC-MS/MS) and prioritize hits using STRING database interaction scores. Confirm functional relevance with siRNA knockdown and protease activity assays (e.g., FRET-based substrates) .
Data Interpretation & Reporting
Q. What statistical frameworks address missing data in multi-center studies of ALPHA1-ANTICHYMOTRYPSIN deficiency?
- Methodological Answer : Apply multiple imputation with chained equations (MICE) for variables with <20% missingness, incorporating auxiliary variables like CRP levels. For high missingness, use inverse probability weighting to reduce selection bias. Report adjusted odds ratios (ORs) with 95% confidence intervals and sensitivity analyses using complete-case datasets .
Q. How should researchers contextualize ALPHA1-ANTICHYMOTRYPSIN’s dual roles in protease inhibition and immune regulation?
- Methodological Answer : Integrate multi-omics data (e.g., RNA-seq of PBMCs and Olink proteomics) to map pathway enrichments. Use Mendelian randomization to distinguish causal effects from observational associations. Reference evolutionary studies of serpin superfamily diversification to frame mechanistic hypotheses .
Ethical & Technical Considerations
Q. What protocols ensure reproducibility in ALPHA1-ANTICHYMOTRYPSIN purification from human plasma?
- Methodological Answer : Follow ISO 13485 guidelines for plasma fractionation, including pre-analytical steps (e.g., EDTA anticoagulation, rapid freezing at -80°C). Monitor purity via SDS-PAGE (>95% by densitometry) and confirm functional activity using chromogenic substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin-like inhibition) .
Q. How can researchers address batch variability in commercial ALPHA1-ANTICHYMOTRYPSIN antibodies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
